Cas no 5449-43-4 ([1,1'-Biphenyl]-4-aceticacid, a-hydroxy-a-propyl-)
5449-43-4 structure
Product Name:[1,1'-Biphenyl]-4-aceticacid, a-hydroxy-a-propyl-
CAS-nummer:5449-43-4
MF:C17H18O3
MW:270.323025226593
CID:384659
PubChem ID:226167
Update Time:2025-04-19
[1,1'-Biphenyl]-4-aceticacid, a-hydroxy-a-propyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- [1,1'-Biphenyl]-4-aceticacid, a-hydroxy-a-propyl-
- 2-hydroxy-2-(4-phenylphenyl)pentanoic acid
- 2-Biphenyl-4-yl-2-hydroxy-valeriansaeure
- 2-biphenyl-4-yl-2-hydroxy-valeric acid
- DTXSID10280316
- 5449-43-4
- NSC16326
- 2-(biphenyl-4-yl)-2-hydroxypentanoic acid
- NSC-16326
-
- Inchi: 1S/C17H18O3/c1-2-12-17(20,16(18)19)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,20H,2,12H2,1H3,(H,18,19)
- InChI-sleutel: PBGJDQGWKOWCEA-UHFFFAOYSA-N
- LACHT: OC(C(=O)O)(C1C=CC(C2C=CC=CC=2)=CC=1)CCC
Berekende eigenschappen
- Exacte massa: 270.12600
- Monoisotopische massa: 270.125594432g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 5
- Complexiteit: 314
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.5
- Topologisch pooloppervlak: 57.5Ų
Experimentele eigenschappen
- PSA: 57.53000
- LogboekP: 3.42590
[1,1'-Biphenyl]-4-aceticacid, a-hydroxy-a-propyl- Gerelateerde literatuur
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Lianqin Wang,Rachida Bance-Soualhi,Julia Ponce-González,Pilar Ocón,Edson A. Ticianelli,Daniel K. Whelligan,John R. Varcoe J. Mater. Chem. A, 2018,6, 24330-24341
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Danlei Xiang Nanoscale, 2021,13, 5497-5506
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